molecular formula C20H17NO4 B6394630 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid CAS No. 1261892-47-0

5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid

Cat. No.: B6394630
CAS No.: 1261892-47-0
M. Wt: 335.4 g/mol
InChI Key: NESUMASPNUMEEJ-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid is a nicotinic acid derivative featuring a benzyloxy group at the 2-position of the phenyl ring attached to the 5-position of the pyridine core. The methoxy group at the pyridine’s 2-position enhances electron density, influencing reactivity and binding interactions.

Properties

IUPAC Name

2-methoxy-5-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-19-17(20(22)23)11-15(12-21-19)16-9-5-6-10-18(16)25-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESUMASPNUMEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688417
Record name 5-[2-(Benzyloxy)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-47-0
Record name 5-[2-(Benzyloxy)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives of the nicotinic acid core.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in cross-coupling reactions to form carbon-carbon bonds.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Applied in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The benzyloxyphenyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the methoxy group can influence its electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by substituents on the phenyl ring and the pyridine core. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Key Features
Compound Name Substituents (Position) Molecular Weight Key Features References
5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid Benzyloxy (Ph-2), Methoxy (Pyridine-2) 349.36 g/mol High lipophilicity; potential for CNS penetration due to benzyloxy group
5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid Fluoro (Ph-3), Methoxy (Ph-4) 277.25 g/mol Enhanced electronic effects from fluorine; improved metabolic stability
5-(4-Chlorophenyl)-2-methoxynicotinic acid Chloro (Ph-4) 263.68 g/mol Increased electrophilicity; potential for halogen bonding in target binding
5-(2-Fluorophenyl)-2-hydroxynicotinic acid Hydroxyl (Pyridine-2), Fluoro (Ph-2) 237.20 g/mol Higher acidity (pKa ~3.5); improved solubility in aqueous media
5-[4-(Dimethylcarbamoyl)phenyl]-2-methoxynicotinic acid Dimethylcarbamoyl (Ph-4) 314.33 g/mol Enhanced hydrogen-bonding capacity; potential for kinase inhibition
Key Observations:
  • Substituent Position : Fluorine at the phenyl 3-position (vs. 2-position) alters electronic distribution, impacting binding affinity to targets like enzymes or receptors .
  • Functional Groups : Replacement of methoxy with hydroxyl (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid) increases acidity and solubility but reduces membrane permeability .
  • Halogen Effects : Chlorine at phenyl 4-position enhances electrophilicity, favoring interactions with nucleophilic residues in biological targets .

Biological Activity

5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid is a compound that has garnered attention in the scientific community for its potential biological activities. This article delves into its synthesis, mechanisms of action, and observed biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzyloxyphenyl Intermediate : This is achieved by reacting 2-hydroxybenzyl alcohol with benzyl bromide in the presence of potassium carbonate.
  • Coupling with Nicotinic Acid Derivative : The benzyloxyphenyl intermediate is coupled with a nicotinic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, known for its mild conditions and high functional group tolerance.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • The benzyloxyphenyl group enhances binding to hydrophobic pockets in proteins.
  • The methoxy group influences electronic properties, modulating the activity of enzymes or receptors.

These interactions can lead to various pharmacological effects, including inhibition of key enzymes involved in disease processes.

Antimicrobial Activity

Research has indicated that 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been studied for its anticancer effects. It has demonstrated:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.
  • Induction of Apoptosis : Mechanistic studies revealed that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress markers .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives similar to 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.
  • Anticancer Activity : Research published in Cancer Letters demonstrated that the compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Mechanism : A study highlighted its ability to downregulate TNF-alpha and IL-6 levels in macrophages, suggesting a potential role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
5-(2-Benzyloxyphenyl)-2-methoxynicotinic acidBenzyloxyphenyl + Nicotinic AcidAntimicrobial, Anticancer, Anti-inflammatory
4-Benzyloxyphenylboronic acidBoronic AcidPrimarily used in organic synthesis
2-Benzyloxyphenylacetic acidAcetic AcidLimited biological activity

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